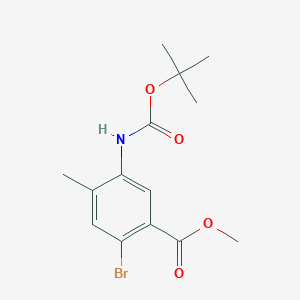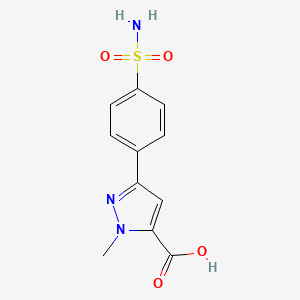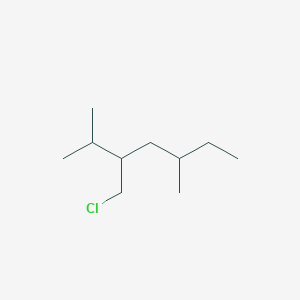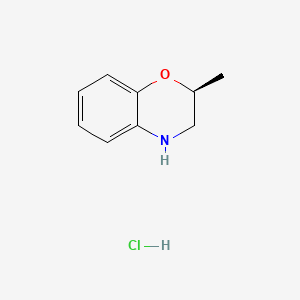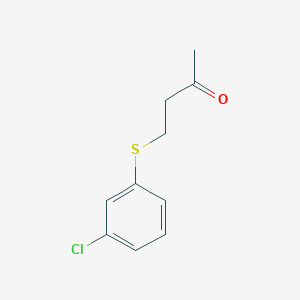
4-((3-Chlorophenyl)thio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Chlorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11ClOS It is a derivative of butanone, where a 3-chlorophenylthio group is attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorophenyl)thio)butan-2-one typically involves the reaction of 3-chlorothiophenol with butanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with butanone. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-((3-Chlorophenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol or methanol as solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthio derivatives.
科学研究应用
4-((3-Chlorophenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((3-Chlorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of metabolic enzymes or signaling proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)butan-2-one: Similar structure but with a different position of the chlorine atom.
4-(2-Chlorophenyl)butan-2-one: Another positional isomer with the chlorine atom at the ortho position.
4-(4-Methylphenyl)butan-2-one: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness
4-((3-Chlorophenyl)thio)butan-2-one is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
分子式 |
C10H11ClOS |
|---|---|
分子量 |
214.71 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-8(12)5-6-13-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3 |
InChI 键 |
OBSJXPRUYMOZQG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCSC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


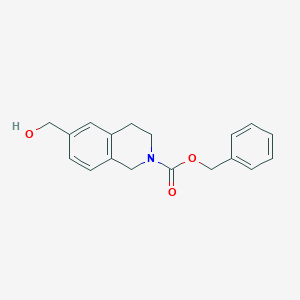
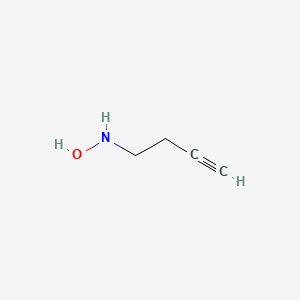
![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
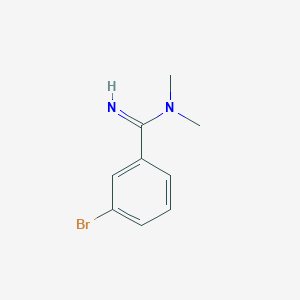

![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)
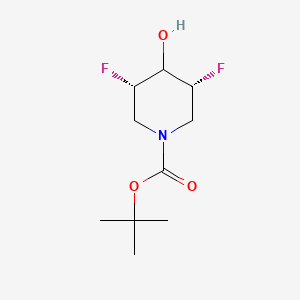
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
![1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
